Cas no 1242871-07-3 (2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide)
![2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/1242871-07-3x500.png)
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]-N-propan-2-ylacetamide
- N-isopropyl-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
- N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide
- 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide
-
- インチ: 1S/C16H17N5O2S/c1-11(2)17-13(22)10-24-16-19-18-14-15(23)20(8-9-21(14)16)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,17,22)
- InChIKey: VQEYXHOTDKLMIY-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC(C)C)=O)C1=NN=C2C(N(C3C=CC=CC=3)C=CN21)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 507
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 105
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-5555-5mg |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1242871-07-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-5555-10μmol |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1242871-07-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-5555-2μmol |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1242871-07-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-5555-4mg |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1242871-07-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-5555-15mg |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1242871-07-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-5555-5μmol |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1242871-07-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-5555-20μmol |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1242871-07-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-5555-10mg |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1242871-07-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-5555-20mg |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1242871-07-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-5555-1mg |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1242871-07-3 | 1mg |
$54.0 | 2023-09-10 |
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamideに関する追加情報
Introduction to 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide (CAS No. 1242871-07-3)
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide (CAS No. 1242871-07-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the triazolopyrazine core and the sulfanyl acetamide moiety, contribute to its distinct pharmacological profile.
The triazolopyrazine core is a privileged scaffold in medicinal chemistry due to its ability to modulate various biological targets. Recent studies have shown that compounds containing this scaffold exhibit a wide range of activities, including anti-inflammatory, antiviral, and anticancer properties. The sulfanyl acetamide group further enhances the molecule's reactivity and solubility, making it an attractive candidate for drug development.
In terms of its chemical structure, 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide features a phenyl substituent at the 7-position of the triazolopyrazine ring. This substitution pattern is crucial for optimizing the compound's binding affinity and selectivity towards specific biological targets. The propan-2-yl group attached to the acetamide moiety provides additional steric and electronic effects that can influence the compound's pharmacokinetic properties.
Recent research has focused on elucidating the biological activities of 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide. Studies have demonstrated its potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has shown promising antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action appears to involve the modulation of viral replication enzymes and host cell signaling pathways.
In the context of cancer research, 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-y l)acetamide has been evaluated for its potential as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by targeting key regulatory proteins involved in cell cycle progression and survival signaling. These findings suggest that this compound may have therapeutic potential in treating certain types of cancer.
The pharmacokinetic properties of 2-{(8-Oxo-[1,2,4]triazolo[4 ,3-a]pyrazin - 3 - yl ) sulfanyl } - N - ( propan - 2 - yl ) acetamide have also been investigated. In vitro and in vivo studies have shown that it exhibits good oral bioavailability and favorable metabolic stability. These characteristics are essential for developing a drug candidate that can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
Furthermore, safety assessments have been conducted to evaluate the potential toxicological effects of 2-{(8-Oxo-[1 , 2 , 4 ] triazolo [ 4 , 3 - a ] pyrazin - 3 - yl ) sulfanyl } - N - ( propan - 2 - yl ) acetamide. Preliminary data indicate that it has a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further studies are necessary to fully understand its long-term safety and potential side effects.
In conclusion, 2-{(8-Oxo-[1 , 2 , 4 ] triazolo [ 4 , 3 - a ] pyrazin - 3 - yl ) sulfanyl } - N - ( propan - 2 - yl ) acetamide (CAS No . 1242871 - 07 - 3) represents a promising lead compound in the development of new therapeutic agents for various diseases. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences.
1242871-07-3 (2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide) 関連製品
- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 2320725-82-2(1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 1251270-75-3(1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one)
- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)
- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)
- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)
- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)
- 946264-35-3(2-fluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)




